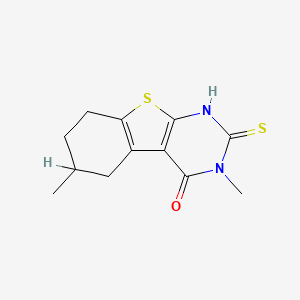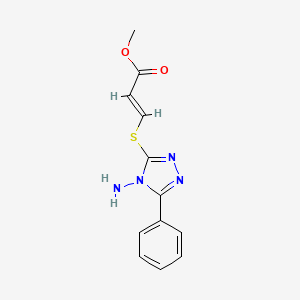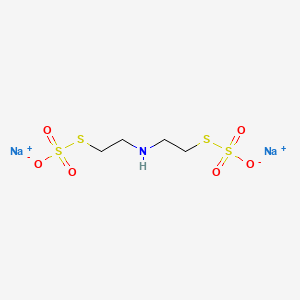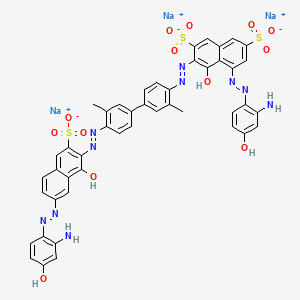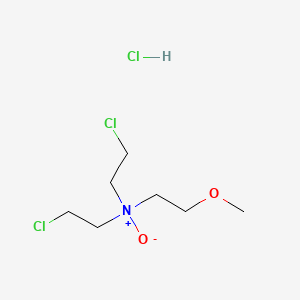
4-Acetoxydipropyltryptamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Aco-dpt typically involves the acetylation of 4-Hydroxy-N,N-dipropyltryptamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester
化学反应分析
4-Aco-dpt undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 4-Aco-dpt into its corresponding N-oxide derivative.
Reduction: Reduction reactions can potentially convert 4-Aco-dpt back to its parent compound, 4-Hydroxy-N,N-dipropyltryptamine.
Substitution: The acetoxy group in 4-Aco-dpt can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It serves as a model compound for studying the structure-activity relationships of tryptamines.
Biology: Research has focused on its interactions with serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Although not widely used in clinical settings, 4-Aco-dpt has been investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Its use in industry is limited due to its psychoactive properties and legal status.
作用机制
The mechanism of action of 4-Aco-dpt involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, similar to other psychedelic tryptamines . This interaction leads to altered perceptions and cognitive effects. The exact molecular pathways involved are not fully understood, but it is known to modulate serotonin signaling .
相似化合物的比较
4-Aco-dpt is often compared to other tryptamines such as:
4-AcO-DMT: Known for its strong psychedelic effects and shorter duration of action.
4-HO-DPT: The parent compound of 4-Aco-dpt, known for its similar psychoactive properties but with a different pharmacokinetic profile.
4-HO-DiPT: Another tryptamine with unique visual and cognitive effects.
What sets 4-Aco-dpt apart is its specific ester functional group, which influences its pharmacokinetics and overall effect profile. Unlike some of its analogs, 4-Aco-dpt has not been as extensively studied, making it a compound of interest for future research .
属性
CAS 编号 |
1445751-75-6 |
|---|---|
分子式 |
C18H26N2O2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
[3-[2-(dipropylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21/h6-8,13,19H,4-5,9-12H2,1-3H3 |
InChI 键 |
KRUGABVNKKKCJN-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



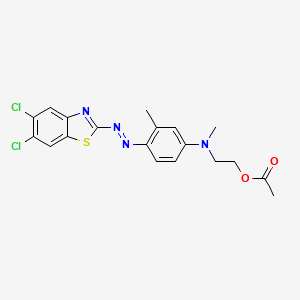
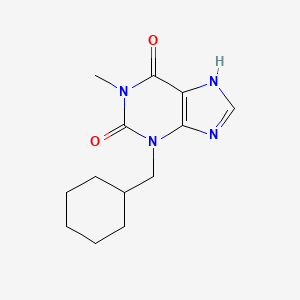
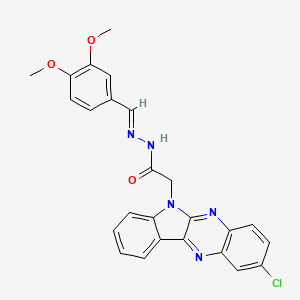

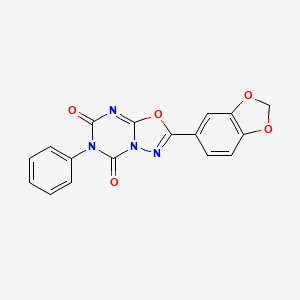
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

